molecular formula C9H7BrO4 B13699883 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13699883
M. Wt: 259.05 g/mol
InChI Key: ZZSSXDKUWQATQM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a bromine atom, a hydroxyl group, and a ketone functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the use of bromophenol and glyoxylic acid as starting materials. The reaction proceeds through a condensation reaction in an alkaline solution to form p-hydroxyl o-bromo sodium amygdalic acid. This intermediate is then acidified to yield p-hydroxyl o-bromo amygdalic acid, which is further reduced by a reducing agent to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of this compound derivatives with additional carbonyl or carboxyl groups.

    Reduction: Formation of 3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

3-(2-bromo-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7BrO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14)

InChI Key

ZZSSXDKUWQATQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)CC(=O)C(=O)O

Origin of Product

United States

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